molecular formula C20H27N5O4 B2704062 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 919020-06-7

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2704062
CAS RN: 919020-06-7
M. Wt: 401.467
InChI Key: BMJXQYKHVQDHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Investigation

The reaction of 2-aminotheophyllines with glycerol epichlorohydrin yields compounds with potential for further pharmacological exploration. The investigation by Kremzer et al. (1981) explored the formation of various derivatives, including 7-(2-hydroxy-3-chloro-1-propyl)-8-arylaminotheophylline and others, showcasing the diverse synthetic routes and structural possibilities these reactions offer Kremzer, Strokin, Klyuev, & Buryak, 1981.

Receptor Affinity and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds demonstrated psychotropic activity, highlighting their potential for developing new psychiatric medications Chłoń-Rzepa et al., 2013.

Antitumor Activity and Vascular Relaxing Effect

The synthesis and biological evaluation of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines revealed their antitumor activities. Ueda et al. (1987) showed that certain derivatives had activity against P 388 leukemia, expanding the scope of purine derivatives in cancer research Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987.

Antioxidant Activity and DNA Cleavage

A microwave-assisted synthesis approach for coumarin-purine hybrids was developed by Mangasuli et al. (2019), focusing on antioxidant activity and DNA cleavage. This research underlines the compound's potential in oxidative stress mitigation and genetic material interaction, offering a novel perspective on its applications Mangasuli, Hosamani, & Managutti, 2019.

DNA Repair Mechanisms

Chetsanga and Lindahl (1979) discovered a DNA glycosylase in E. coli that actively removes 7-methylguanine residues with opened imidazole rings from DNA. This enzyme's role in repairing DNA alkylation damage highlights the importance of purine derivatives in understanding and potentially enhancing cellular repair mechanisms Chetsanga & Lindahl, 1979.

properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-5-8-21-19-22-17-16(18(27)23-20(28)24(17)4)25(19)10-14(26)11-29-15-7-6-12(2)13(3)9-15/h6-7,9,14,26H,5,8,10-11H2,1-4H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJXQYKHVQDHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

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